5-Hydroxy-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Hydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate . The reaction conditions often include the use of a base such as sodium carbonate in a suitable solvent like N-methyl pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 5-oxo-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzothiophene core can interact with enzymes or receptors, modulating their function. Specific pathways and targets depend on the particular application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzofuran-2-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur.
5-Hydroxyindole-2-carboxylic acid: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
5-Hydroxy-1-benzothiophene-2-carboxylic acid is unique due to the presence of a sulfur atom in the benzothiophene ring, which imparts different electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-hydroxy-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPLUUPWGRRIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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